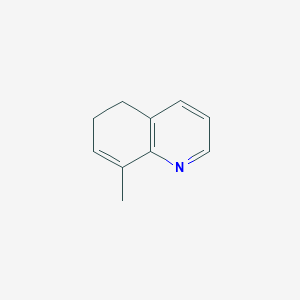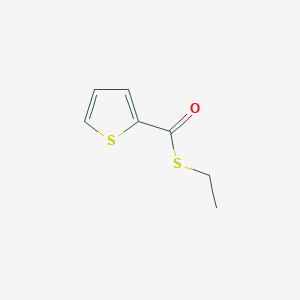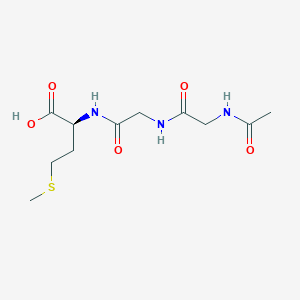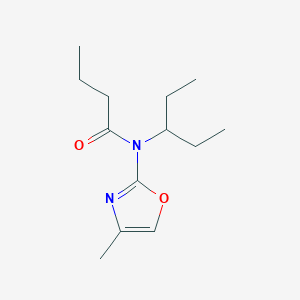![molecular formula C26H25N5 B14621268 N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine CAS No. 57723-73-6](/img/structure/B14621268.png)
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This specific compound is notable for its complex structure, which includes a naphthalene ring, a butyl group, and two phenyl groups connected by azo linkages. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts. This is achieved by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative in an alkaline medium to form the azo compound. This step requires precise control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or neutral conditions.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst, acidic or basic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of dyes and pigments, particularly for textiles and plastics, due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine primarily involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azo groups can also participate in electron transfer processes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sudan III: Another azo compound used as a dye, with a similar structure but different substituents.
Sudan IV: Similar to Sudan III, used for staining in biological applications.
Oil Red O: A fat-soluble dye used for staining lipids, structurally related to azo compounds.
Uniqueness
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Its butyl group and naphthalene ring contribute to its solubility and stability, making it suitable for various industrial and research applications.
Eigenschaften
CAS-Nummer |
57723-73-6 |
|---|---|
Molekularformel |
C26H25N5 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-butyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C26H25N5/c1-2-3-19-27-25-18-13-20-9-7-8-12-24(20)26(25)31-30-23-16-14-22(15-17-23)29-28-21-10-5-4-6-11-21/h4-18,27H,2-3,19H2,1H3 |
InChI-Schlüssel |
NCOGHNXWRZBCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)

![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)

methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)

